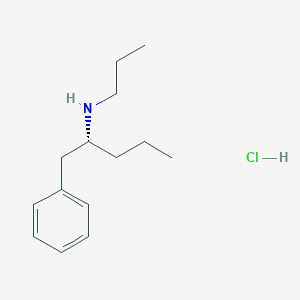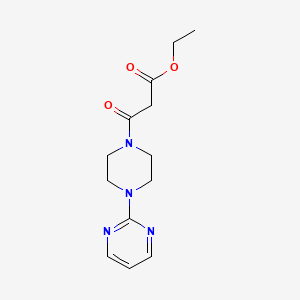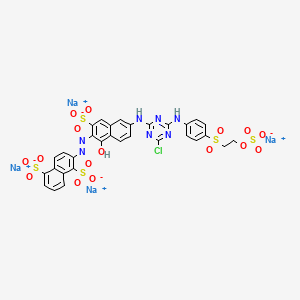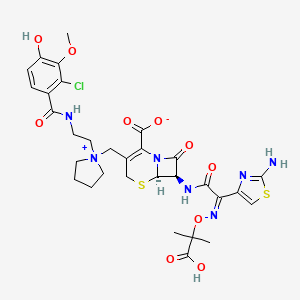
2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of pyrimidine and quinazoline. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring is constructed through a series of condensation reactions.
Quinazoline Ring Formation: The intermediate is then subjected to cyclization reactions to form the quinazoline ring system.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via esterification reactions, often using ethyl chloroacetate in the presence of a base like sodium ethoxide.
Final Cyclization and Oxidation: The final product is obtained through cyclization and oxidation steps, often involving reagents like potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Applications De Recherche Scientifique
2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions, which can result in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester
- Quinazoline derivatives
- Pyrimidine derivatives
Uniqueness
2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester is unique due to its specific structural features that combine elements of both pyrimidine and quinazoline. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
160776-57-8 |
|---|---|
Formule moléculaire |
C15H17N3O3 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
ethyl 2-(6-oxo-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-1-yl)acetate |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-13(19)10-17-8-5-9-18-14(20)11-6-3-4-7-12(11)16-15(17)18/h3-4,6-7H,2,5,8-10H2,1H3 |
Clé InChI |
QIRGNQDVOSVCBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1CCCN2C1=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)












